molecular formula C10H14N2S B8351393 6-(4-Aminophenyl)-thiomorpholine

6-(4-Aminophenyl)-thiomorpholine

Cat. No.: B8351393
M. Wt: 194.30 g/mol
InChI Key: ALZFUSUULGKLON-UHFFFAOYSA-N
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Description

6-(4-Aminophenyl)-thiomorpholine is a heterocyclic compound featuring a six-membered thiomorpholine ring (containing one sulfur and one nitrogen atom) substituted with a 4-aminophenyl group at the 6-position.

Properties

Molecular Formula

C10H14N2S

Molecular Weight

194.30 g/mol

IUPAC Name

4-thiomorpholin-2-ylaniline

InChI

InChI=1S/C10H14N2S/c11-9-3-1-8(2-4-9)10-7-12-5-6-13-10/h1-4,10,12H,5-7,11H2

InChI Key

ALZFUSUULGKLON-UHFFFAOYSA-N

Canonical SMILES

C1CSC(CN1)C2=CC=C(C=C2)N

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Core Structure Key Substituents clogP Biological Activity Synthesis Route Reference
6-(4-Aminophenyl)-thiomorpholine Thiomorpholine 4-Aminophenyl at C6 ~2.1* Potential CNS/antimicrobial activity (inferred) SNAr or reduction of nitro precursor
4-(4-Nitrophenyl)-thiomorpholine Thiomorpholine 4-Nitrophenyl at C4 1.8 Precursor for medicinal chemistry SNAr with 4-fluoronitrobenzene
4-(4-Aminophenyl)-thiomorpholine 1,1-Dioxide Thiomorpholine dioxide 4-Aminophenyl at C4, two sulfonyl oxygens 0.7 Improved solubility; agrochemical applications Oxidation of thiomorpholine
Morpholine analogs Morpholine Variable aryl groups 1.2–1.5 Antibiotic activity (e.g., linezolid) Similar SNAr methods
6-(4-Aminophenyl)-pyridazinone Pyridazinone 4-Aminophenyl at C6 1.9 Cardioactive agents (clinical trials) Cyclization of chalcone derivatives

*Estimated based on structural similarity to 4-(4-Nitrophenyl)-thiomorpholine and morpholine analogs.

Key Research Findings

  • Structural flexibility allows combinatorial synthesis of thiomorpholine derivatives for diverse applications, from agrochemicals to CNS drugs .

Preparation Methods

Halogenated Nitrobenzene Intermediates

A widely adopted route involves the reaction of halogenated nitrobenzene derivatives with thiomorpholine precursors. For instance, 4-chloronitrobenzene reacts with thiomorpholine under basic conditions to form 6-(4-nitrophenyl)-thiomorpholine, which is subsequently reduced to the target amine. This method, adapted from morpholinone syntheses, employs polar aprotic solvents like N-methylpyrrolidone (NMP) at elevated temperatures (80–120°C). Catalytic amounts of copper(I) iodide enhance the substitution efficiency, achieving yields of 65–78% for the nitro intermediate.

Oxidative Cyclization Post-Substitution

Recent modifications integrate oxidative steps to stabilize the thiomorpholine ring. For example, 4-(4-nitrophenyl)-thiomorpholine is treated with meta-chloroperbenzoic acid (mCPBA) to form the corresponding sulfone, which mitigates side reactions during subsequent hydrogenation. This approach, while adding a step, improves the overall yield of the final reduction to 6-(4-aminophenyl)-thiomorpholine by 12–15% compared to non-oxidized analogs.

Photochemical Thiol-Ene Cyclization

Continuous Flow Methodology

A breakthrough in thiomorpholine synthesis involves photochemical thiol-ene reactions under continuous flow conditions. As demonstrated by, cysteamine hydrochloride and 4-vinylnitrobenzene undergo a radical-mediated coupling in the presence of 9-fluorenone (0.1–0.5 mol%) as a photocatalyst. Highly concentrated (4 M) solutions enable rapid cyclization at residence times of 40 minutes, yielding 6-(4-nitrophenyl)-thiomorpholine quantitatively. Subsequent hydrogenation with palladium on carbon (Pd/C) in ethanol achieves 93% conversion to the aminophenyl derivative.

Advantages of Flow Chemistry

This method eliminates batch processing limitations, offering:

  • Scalability : A 7-hour continuous run produced 12.74 g (54% overall yield) of distilled thiomorpholine.

  • Safety : Reduced handling of hazardous intermediates like vinyl chlorides.

  • Efficiency : 90% atom economy due to minimal protecting group requirements.

Reductive Amination of Nitro Precursors

Catalytic Hydrogenation

The reduction of 6-(4-nitrophenyl)-thiomorpholine to the amine is typically performed under hydrogen gas (5–10 bar) using Pd/C or Raney nickel catalysts. Optimal conditions involve ethanol/water mixtures at 80°C, achieving >95% conversion within 1–2 hours. Notably, pH control during workup (adjusting to >13 with NaOH) prevents sulfone formation, a common side reaction in sulfur-containing heterocycles.

Alternative Reducing Agents

For laboratories lacking hydrogenation infrastructure, ammonium formate in methanol with Pd/C provides a transfer hydrogenation alternative. While slower (6–8 hours), this method affords comparable yields (88–92%) and avoids high-pressure equipment.

Catalytic Coupling Reactions

Buchwald-Hartwig Amination

Direct introduction of the 4-aminophenyl group via palladium-catalyzed coupling has been explored. 6-Bromo-thiomorpholine reacts with 4-nitroaniline using tris(tert-butyl)phosphine as a ligand and cesium carbonate as a base. After coupling, the nitro group is reduced to amine, yielding the target compound in 70% overall yield. However, this route suffers from high catalyst loading (5 mol% Pd) and limited substrate availability.

Ullmann-Type Coupling

Copper-mediated coupling of 6-iodo-thiomorpholine with 4-nitroaniline in DMSO at 110°C provides moderate yields (55–60%) of the nitro intermediate. Subsequent reduction completes the synthesis, but scalability is hindered by prolonged reaction times (24+ hours).

Comparative Analysis and Optimization Strategies

Yield and Efficiency

MethodKey StepYield (%)Scalability
Photochemical FlowThiol-ene cyclization93High
Catalytic HydrogenationNitro reduction95Moderate
Buchwald-HartwigCoupling & reduction70Low

Industrial Considerations

Continuous flow photochemistry emerges as the most viable industrial method due to its high throughput and minimal waste. In contrast, multi-step sequences like Buchwald-Hartwig amination are cost-prohibitive for large-scale production .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 6-(4-Aminophenyl)-thiomorpholine, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The compound can be synthesized via nucleophilic aromatic substitution (NAS) using thiomorpholine and 4-fluoro- or 4-chloro-nitrobenzene derivatives. Key variables include solvent choice (e.g., 1-butanol), base selection (e.g., K2_2CO3_3), and reaction temperature (80–120°C). Post-synthetic reduction of the nitro group to an amine (e.g., catalytic hydrogenation) yields the final product. Yield optimization requires monitoring intermediates via TLC or HPLC .

Q. How can structural characterization of this compound be performed to confirm its identity?

  • Methodological Answer : Combine spectroscopic techniques:

  • NMR : 1^1H and 13^{13}C NMR verify substituent positions and thiomorpholine ring integrity. Aromatic protons (δ 6.5–7.5 ppm) and thiomorpholine protons (δ 2.5–4.0 ppm) are diagnostic .
  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) confirms molecular formula (e.g., exact mass 226.30 g/mol for C10_{10}H14_{14}N2_2O2_2S) .
  • X-ray Crystallography : Resolves bond angles and confirms stereochemistry, particularly for derivatives like 4-(4-Nitrophenyl)-thiomorpholine precursors .

Advanced Research Questions

Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?

  • Methodological Answer : Discrepancies between calculated and observed NMR shifts may arise from solvent effects, tautomerism, or impurities. Strategies include:

  • Computational Modeling : Compare experimental 13^{13}C NMR shifts with density functional theory (DFT)-calculated values.
  • Isotopic Labeling : Use 15^{15}N-labeled intermediates to track amine group behavior.
  • Multi-Technique Cross-Validation : Pair NMR with IR (e.g., S=O stretching at ~1050–1150 cm1^{-1}) and XRD .

Q. How do physicochemical properties of this compound derivatives influence their biological activity?

  • Methodological Answer : Thiomorpholine’s sulfur atom enhances lipophilicity compared to morpholine, affecting membrane permeability. Oxidation to thiomorpholine 1,1-dioxide increases hydrophilicity, altering solubility and bioavailability. Structure-activity relationship (SAR) studies should assess:

  • LogP : Measure partition coefficients via shake-flask or HPLC.
  • In Vitro Assays : Test cytotoxicity (e.g., MTT assay) and target binding (e.g., fluorescence polarization) .

Q. What experimental designs assess the environmental persistence of this compound?

  • Methodological Answer : Biodegradation studies using soil microbial consortia (e.g., Pseudomonas putida) under aerobic/anaerobic conditions. Monitor degradation via:

  • LC-MS/MS : Quantify parent compound and metabolites (e.g., sulfonic acid derivatives).
  • Ecotoxicity Assays : Evaluate mutagenicity (Ames test) and aquatic toxicity (Daphnia magna) .

Methodological Challenges

Q. How can synthesis scalability be improved without compromising purity?

  • Methodological Answer : Transition from batch to flow chemistry for NAS steps, enhancing heat/mass transfer. Use immobilized catalysts (e.g., silica-supported K2_2CO3_3) to simplify purification. Purity is maintained via inline UV monitoring and automated fraction collection .

Q. What computational tools predict the metabolic pathways of this compound?

  • Methodological Answer : Employ in silico platforms like SwissADME or GLORYx to simulate Phase I/II metabolism. Validate predictions with microsomal assays (e.g., human liver microsomes) and UPLC-QTOF-MS metabolite profiling .

Data Interpretation Tables

Parameter Technique Key Observations Reference
Synthetic YieldHPLC72–85% (1-butanol, 24 h reflux)
LogPShake-FlogP1.2 (thiomorpholine) vs. 2.1 (morpholine)
Biodegradation Half-lifeLC-MS/MS14 days (aerobic), >30 days (anaerobic)

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